molecular formula C31H40F3N5O8 B15194753 Snapshot TG CAS No. 113691-20-6

Snapshot TG

Cat. No.: B15194753
CAS No.: 113691-20-6
M. Wt: 667.7 g/mol
InChI Key: STUVSLBRVSEGOP-UHFFFAOYSA-N
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Description

Snapshot TG is a pre-emergent herbicide widely used in agricultural and ornamental settings. It is a granular formulation containing two active ingredients: isoxaben and trifluralin. Isoxaben is a cell division inhibitor, while trifluralin inhibits root growth by disrupting cell division. This compound is effective in controlling a broad spectrum of annual broadleaf weeds and grasses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The active ingredients in Snapshot TG, isoxaben and trifluralin, are synthesized through distinct chemical processes:

    Isoxaben: Synthesized via a multi-step process involving the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce isoxaben.

    Trifluralin: Produced by the nitration of 4-chloro-2,6-dinitroaniline followed by reduction to form 4-chloro-2,6-dinitroaniline. This compound is then reacted with trifluoroacetic anhydride to yield trifluralin.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of isoxaben and trifluralin, followed by formulation into granular form. The granules are created by blending the active ingredients with inert carriers and binders, ensuring uniform distribution and stability.

Chemical Reactions Analysis

Types of Reactions

Snapshot TG undergoes various chemical reactions, including:

    Oxidation: Isoxaben and trifluralin can undergo oxidation under certain conditions, leading to the formation of degradation products.

    Reduction: Trifluralin can be reduced to form amine derivatives.

    Substitution: Both active ingredients can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

    Oxidation: Degradation products such as carboxylic acids and nitro compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Snapshot TG has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.

    Biology: Investigated for its effects on plant cell division and root growth.

    Industry: Utilized in the development of new herbicidal formulations and agricultural practices.

Mechanism of Action

Snapshot TG exerts its effects through the following mechanisms:

    Isoxaben: Inhibits cell division by disrupting the synthesis of cellulose in plant cell walls. This leads to stunted growth and eventual death of the weed.

    Trifluralin: Inhibits root growth by interfering with microtubule formation during cell division. This prevents the proper development of root systems, leading to weed control.

Comparison with Similar Compounds

Snapshot TG is unique due to its combination of isoxaben and trifluralin, providing broad-spectrum control of weeds. Similar compounds include:

    Pendimethalin: Another pre-emergent herbicide that inhibits root growth but lacks the cell division inhibition of isoxaben.

    Oryzalin: Similar to trifluralin in its mode of action but used primarily in different crop settings.

    Prodiamine: A pre-emergent herbicide with a similar mode of action to trifluralin but with a different chemical structure.

This compound stands out due to its dual-action mechanism, offering enhanced weed control compared to single-action herbicides.

Properties

CAS No.

113691-20-6

Molecular Formula

C31H40F3N5O8

Molecular Weight

667.7 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C18H24N2O4.C13H16F3N3O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3

InChI Key

STUVSLBRVSEGOP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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